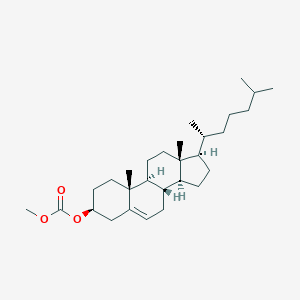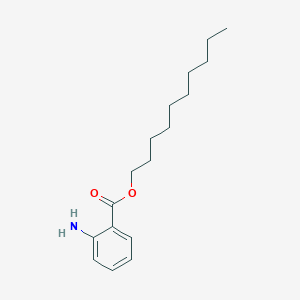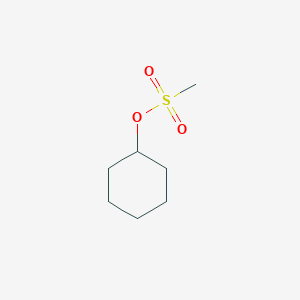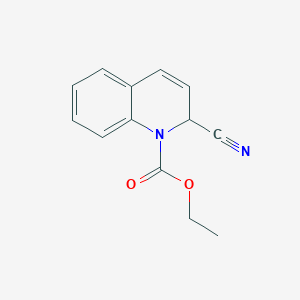
Ethyl 2-cyano-1(2H)-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is a chemical compound with the molecular formula C13H10N2O2. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
生化学的および生理学的効果
Ethyl 2-cyano-1(2H)-quinolinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antitumor activity, by inhibiting the growth of various cancer cell lines. It has also been found to exhibit antimicrobial activity, by inhibiting the growth of various bacteria and fungi. Additionally, it has been found to exhibit antiviral activity, by inhibiting the replication of various viruses.
実験室実験の利点と制限
One of the advantages of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, which have a range of biological activities. Additionally, it can be used in the synthesis of fluorescent dyes, which have applications in biological imaging. One of the limitations of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its low yield. The yield of the reaction is typically around 60-70%, which can limit its use in large-scale synthesis.
将来の方向性
There are several future directions for the use of ethyl 2-cyano-1(2H)-quinolinecarboxylate in scientific research. One direction is the synthesis of novel quinoline-based compounds, which have a range of biological activities. Another direction is the development of new fluorescent dyes, which have improved properties for biological imaging. Additionally, the mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate could be further investigated, to better understand its role in cellular processes.
合成法
Ethyl 2-cyano-1(2H)-quinolinecarboxylate can be synthesized by the reaction of ethyl cyanoacetate and 2-aminoacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically around 60-70%.
科学的研究の応用
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of various quinoline-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral activities. Ethyl 2-cyano-1(2H)-quinolinecarboxylate is also used in the synthesis of fluorescent dyes, which have applications in biological imaging.
特性
CAS番号 |
17954-23-3 |
|---|---|
製品名 |
Ethyl 2-cyano-1(2H)-quinolinecarboxylate |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
InChIキー |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
正規SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
その他のCAS番号 |
17954-23-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



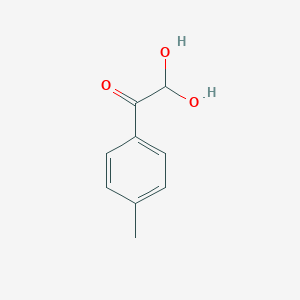
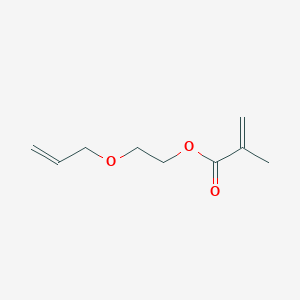
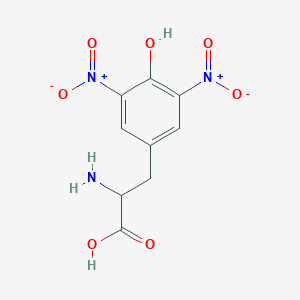
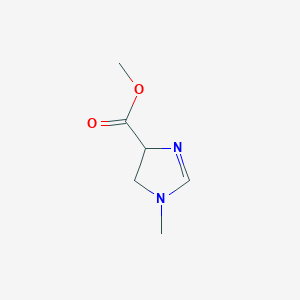
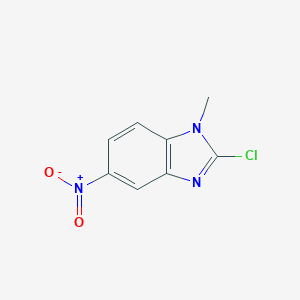
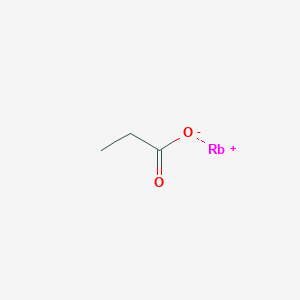
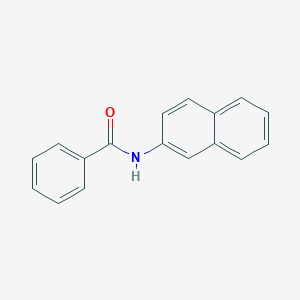
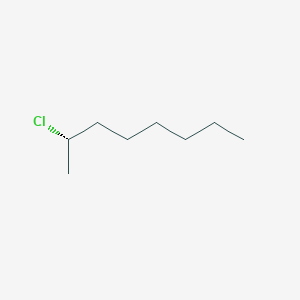
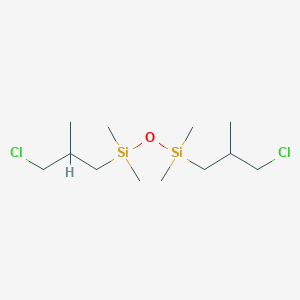
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
